molecular formula C10H11Cl2NO2 B13998155 (s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid

(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid

Katalognummer: B13998155
Molekulargewicht: 248.10 g/mol
InChI-Schlüssel: MDTRNDQNDDIKBF-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid is a chiral amino acid derivative featuring a 3,5-dichlorobenzyl substituent attached to the α-carbon of a propanoic acid backbone. This compound is of interest due to its structural resemblance to bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors.

Eigenschaften

Molekularformel

C10H11Cl2NO2

Molekulargewicht

248.10 g/mol

IUPAC-Name

(2S)-2-(aminomethyl)-3-(3,5-dichlorophenyl)propanoic acid

InChI

InChI=1S/C10H11Cl2NO2/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15/h2-4,7H,1,5,13H2,(H,14,15)/t7-/m0/s1

InChI-Schlüssel

MDTRNDQNDDIKBF-ZETCQYMHSA-N

Isomerische SMILES

C1=C(C=C(C=C1Cl)Cl)C[C@@H](CN)C(=O)O

Kanonische SMILES

C1=C(C=C(C=C1Cl)Cl)CC(CN)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichlorobenzyl chloride.

    Amination: The benzyl chloride undergoes nucleophilic substitution with an appropriate amine to introduce the amino group.

    Formation of Propanoic Acid: The intermediate product is then subjected to a series of reactions to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorobenzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Dichlorobenzyl-Substituted Amino Acids

Compounds with dichlorobenzyl groups exhibit distinct bioactivities depending on the substitution pattern:

  • (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid (): Activity: Both demonstrate collagenase inhibition, with IC50 values of 1.48 mM and 1.31 mM, respectively. Structure-Activity Relationship (SAR): The position of chlorine substituents (2,4 vs. 2,6) marginally affects potency. The 2,6-dichloro analog shows slightly stronger binding (Gibbs free energy: −6.5 kcal/mol vs. −6.4 kcal/mol for 2,4-dichloro). Binding Interactions: Hydrogen bonds with Gln215 (2.202 Å for 2,4-dichloro; 1.961 Å for 2,6-dichloro) and π–π interactions with Tyr201 (4.127–4.249 Å) underpin their inhibitory effects .
  • (S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid: Key Differences: The 3,5-dichloro substitution may alter steric and electronic properties compared to 2,4/2,6-dichloro analogs. This substitution could enhance binding to targets preferring para-substituted aromatic systems, though experimental validation is needed.

ACE-2 Inhibitors with Dichlorobenzyl Moieties

  • (S,S)-2-1-Carboxy-2-[3-(3,5-dichlorobenzyl)-3H-imidazol4-yl]-ethylamino-4-methylpentanoic acid (MLN-4760) (): Activity: Potent ACE-2 inhibitor (docking score: −7.28 kcal/mol), blocking SARS-CoV-2 entry by altering ACE-2 conformation. Comparison: The shared 3,5-dichlorobenzyl group suggests (S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid could similarly target ACE-2 or related enzymes, though its shorter propanoic acid backbone may limit binding affinity compared to MLN-4760’s extended structure .

NSAID-like Propanoic Acid Derivatives

  • Fenbufen and Felbinac (): Activity: Anti-inflammatory agents with COX-inhibitory properties. Fenbufen’s 4-oxo modification enhances activity compared to parent compounds.

Tabulated Comparison of Key Compounds

Compound Name Substituents Bioactivity (IC50 or Docking Score) Key Interactions/Targets Source
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 2,4-dichlorobenzyl 1.48 mM (collagenase) Gln215 (H-bond), Tyr201 (π–π)
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid 2,6-dichlorobenzyl 1.31 mM (collagenase) Gln215 (H-bond), Tyr201 (π–π)
MLN-4760 3,5-dichlorobenzyl −7.28 kcal/mol (ACE-2) ACE-2 active site
Fenbufen 4-biphenylylbutanoic acid Enhanced anti-inflammatory activity COX enzymes
(S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid 3,5-dichlorobenzyl Not reported Inferred: Proteases, ACE-2 N/A

Biologische Aktivität

(S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid is a chiral amino acid derivative with significant potential in biological applications. Its structure features a dichlorobenzyl group, which enhances its interaction with various biological targets, including enzymes and receptors. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H11Cl2NO2
  • Molecular Weight : 248.10 g/mol
  • Chirality : The compound possesses a chiral center, which is crucial for its biological activity.

The biological activity of (S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid is primarily attributed to its ability to interact with specific molecular targets. The dichlorobenzyl moiety enhances binding affinity to these targets, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways within cells.

This dual action allows it to participate in complex biochemical processes, making it a valuable candidate for drug development.

Antinociceptive Properties

Recent studies have demonstrated the antinociceptive effects of compounds similar to (S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid in rodent models of neuropathic pain. For instance:

  • In vivo experiments showed that derivatives exhibited significant pain relief in models induced by chemotherapy agents like oxaliplatin and paclitaxel, as well as in diabetic neuropathic pain models induced by streptozotocin .

GABA Transporter Inhibition

Research indicates that this compound may also act as an inhibitor of GABA transporters (mGAT1–4). The inhibitory potency was evaluated using human embryonic kidney cells expressing these transporters, demonstrating:

  • pIC50 Values : Compounds with pIC50 ≥ 5.00 were considered active at concentrations around 100 μM .

This suggests potential applications in treating conditions related to GABAergic dysfunctions.

Comparative Analysis with Similar Compounds

To understand the unique properties of (S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid, it is beneficial to compare it with structurally similar compounds:

Compound NameAntinociceptive ActivityGABA Transporter Inhibition
(S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acidSignificantModerate
Compound 50a (similar derivative)HighHigh
Compound 56a (another derivative)PredominantLow

Case Studies and Research Findings

  • Study on Neuropathic Pain Models :
    • In a study involving rodent models, compounds similar to (S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid exhibited significant antinociceptive properties without inducing motor deficits during testing .
  • GABA Transporter Interaction Studies :
    • A detailed evaluation of the compound's interaction with GABA transporters revealed that it effectively reduced [^3H]GABA uptake by over 50% at specific concentrations, indicating its potential role as a therapeutic agent in neurological disorders .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.